molecular formula C15H16N2O6S B14590755 N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide CAS No. 61040-62-8

N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B14590755
CAS No.: 61040-62-8
M. Wt: 352.4 g/mol
InChI Key: IGIJYRJSSBHUSB-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of functional groups such as hydroxyl, methoxy, nitro, and sulfonamide in the molecule suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Sulfonation: Addition of the sulfonamide group.

    Alkylation: Introduction of the hydroxyethyl group.

    Methoxylation: Addition of the methoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations include reaction time, temperature control, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible antimicrobial or anti-inflammatory properties.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, binding to the enzyme dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic.

Uniqueness

N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide is unique due to its specific functional groups, which may confer distinct reactivity and biological activity compared to other sulfonamides.

Properties

CAS No.

61040-62-8

Molecular Formula

C15H16N2O6S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C15H16N2O6S/c1-23-14-6-2-12(3-7-14)16(10-11-18)24(21,22)15-8-4-13(5-9-15)17(19)20/h2-9,18H,10-11H2,1H3

InChI Key

IGIJYRJSSBHUSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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